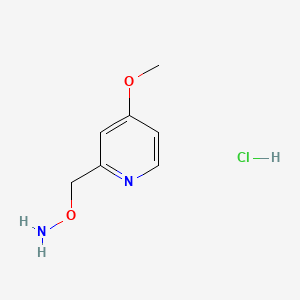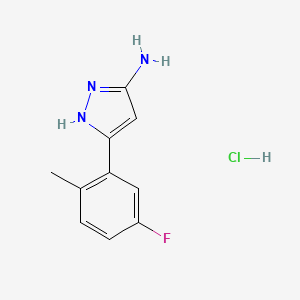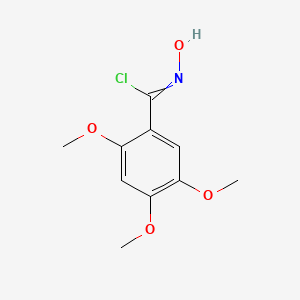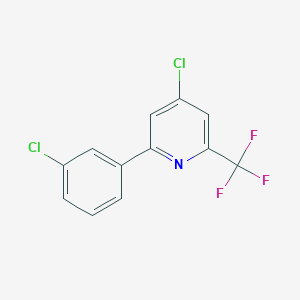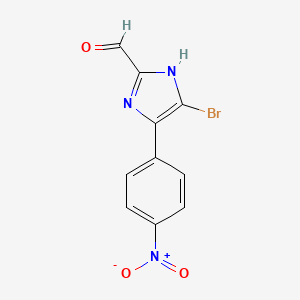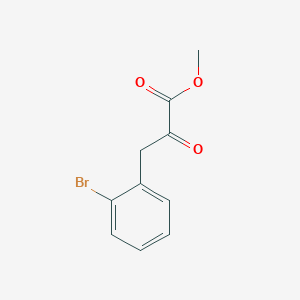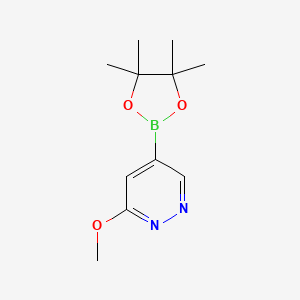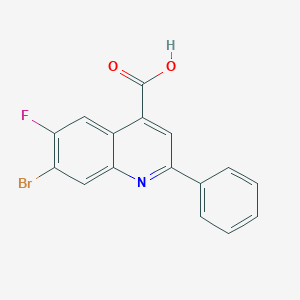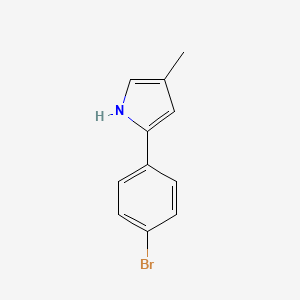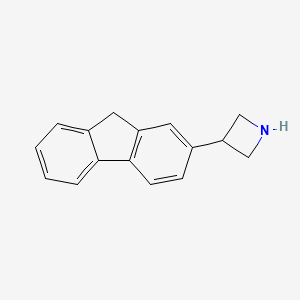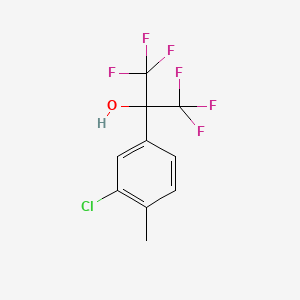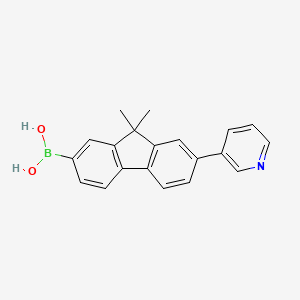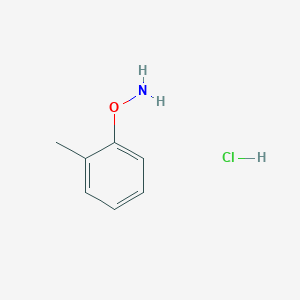
O-(o-Tolyl)hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(o-Tolyl)hydroxylamine Hydrochloride: is an organic compound with the molecular formula C7H10ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with an o-tolyl group. This compound is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(o-Tolyl)hydroxylamine Hydrochloride typically involves the reaction of o-toluidine with hydroxylamine hydrochloride. The reaction is carried out in an acidic medium to facilitate the formation of the desired product. The general reaction scheme is as follows: [ \text{o-Toluidine} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The process may involve additional purification steps such as recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: O-(o-Tolyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Varied substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
O-(o-Tolyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of O-(o-Tolyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile. The hydroxylamine group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its role in organic synthesis and biochemical reactions.
Comparación Con Compuestos Similares
Hydroxylamine Hydrochloride: A simpler derivative of hydroxylamine without the o-tolyl group.
N-Methylhydroxylamine Hydrochloride: A derivative where the hydroxylamine group is substituted with a methyl group.
N,N-Dimethylhydroxylamine Hydrochloride: A derivative with two methyl groups attached to the hydroxylamine group.
Uniqueness: O-(o-Tolyl)hydroxylamine Hydrochloride is unique due to the presence of the o-tolyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain synthetic applications where other hydroxylamine derivatives may not be as effective.
Propiedades
Fórmula molecular |
C7H10ClNO |
|---|---|
Peso molecular |
159.61 g/mol |
Nombre IUPAC |
O-(2-methylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5H,8H2,1H3;1H |
Clave InChI |
LGOHSOSTCKZLBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1ON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


